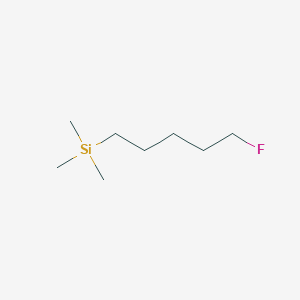

(5-Fluoropentyl)(trimethyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

59006-08-5 |

|---|---|

Molecular Formula |

C8H19FSi |

Molecular Weight |

162.32 g/mol |

IUPAC Name |

5-fluoropentyl(trimethyl)silane |

InChI |

InChI=1S/C8H19FSi/c1-10(2,3)8-6-4-5-7-9/h4-8H2,1-3H3 |

InChI Key |

VCUUBCYQORDTKW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCCCCF |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 5 Fluoropentyl Trimethyl Silane

Precursor Chemistry and Starting Material Selection

The successful synthesis of (5-Fluoropentyl)(trimethyl)silane is fundamentally dependent on the judicious choice and preparation of its constituent precursors: a reactive trimethylsilyl (B98337) species and a 5-fluoropentyl moiety.

Utilization of Trimethylsilyl Halides in Organosilane Synthesis

Trimethylsilyl halides, most commonly trimethylsilyl chloride (TMSCl), are highly versatile and widely utilized precursors in organosilane synthesis. The silicon-halogen bond in these compounds is polarized, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of new carbon-silicon bonds.

The choice of the halide can influence the reactivity, with the order of reactivity generally being Si-I > Si-Br > Si-Cl > Si-F. gelest.com For most laboratory and industrial-scale syntheses, trimethylsilyl chloride offers a good balance of reactivity, stability, and cost-effectiveness. The properties of common trimethylsilyl halides are summarized in the table below.

Table 1: Properties of Common Trimethylsilyl Halides

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 108.64 | 57 |

| Trimethylsilyl bromide | (CH₃)₃SiBr | 153.12 | 80 |

| Trimethylsilyl iodide | (CH₃)₃SiI | 200.12 | 106-108 |

This table presents general data for commonly used trimethylsilyl halides.

Generation and Reactivity of Fluorinated Alkyl Moieties (e.g., 5-fluoropentyl chain)

The 5-fluoropentyl group can be introduced from a variety of starting materials, with the choice depending on the specific synthetic route. Common precursors include 1-halo-5-fluoropentanes (e.g., 1-bromo-5-fluoropentane (B147514) or 1-chloro-5-fluoropentane) or 5-fluoro-1-pentene.

The presence of the fluorine atom can influence the reactivity of the alkyl chain. Due to its high electronegativity, the fluorine atom can exert an inductive effect, which may impact the formation of organometallic intermediates. For instance, in the preparation of a Grignard reagent, the conditions must be carefully controlled to prevent side reactions.

Carbon-Silicon Bond Formation Pathways

The creation of the stable carbon-silicon bond is the pivotal step in the synthesis of this compound. Several established methods can be employed, each with its own advantages and limitations.

Grignard-Type Alkylation Reactions of Silicon Precursors

One of the most common and effective methods for forming C-Si bonds is the Grignard reaction. researchgate.net This involves the reaction of a Grignard reagent, in this case, 5-fluoropentylmagnesium halide, with a trimethylsilyl halide.

The general reaction is as follows:

F-(CH₂)₅-MgX + (CH₃)₃SiCl → F-(CH₂)₅-Si(CH₃)₃ + MgXCl (where X = Cl, Br)

The preparation of the 5-fluoropentyl Grignard reagent is a critical step and requires anhydrous conditions to prevent quenching of the highly reactive organomagnesium compound. researchgate.net Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used. acs.org The reaction of the Grignard reagent with trimethylsilyl chloride is generally exothermic and proceeds readily.

Table 2: Illustrative Conditions for Grignard-based Synthesis of Alkyltrimethylsilanes

| Alkyl Halide Precursor | Grignard Solvent | Silylating Agent | Reaction Conditions | Typical Yield |

| 1-Bromo-5-fluoropentane | Anhydrous THF | Trimethylsilyl chloride | 0 °C to room temp. | Moderate to High |

| 1-Chloro-5-fluoropentane | Anhydrous THF | Trimethylsilyl chloride | Room temp. to reflux | Moderate |

Nucleophilic Substitution Approaches to Si-C Bond Formation

An alternative strategy involves the use of a trimethylsilyl nucleophile, which can displace a leaving group from a 5-fluoropentyl electrophile. A common source of nucleophilic silicon is trimethylsilyllithium, which can be prepared from hexamethyldisilane (B74624) and methyllithium.

The reaction proceeds as follows:

F-(CH₂)₅-X + (CH₃)₃SiLi → F-(CH₂)₅-Si(CH₃)₃ + LiX (where X is a good leaving group, e.g., Br, I, OTs)

This method can be particularly useful when the corresponding Grignard reagent is difficult to prepare or handle. The choice of solvent is crucial, with ethereal solvents like THF being common.

Hydrosilylation Reactions for Organosilane Synthesis

Hydrosilylation offers an atom-economical method for the formation of C-Si bonds. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, catalyzed by a transition metal complex. For the synthesis of this compound, this would involve the reaction of 5-fluoro-1-pentene with trimethylsilane (B1584522).

F-(CH₂)₃-CH=CH₂ + H-Si(CH₃)₃ --(Catalyst)--> F-(CH₂)₅-Si(CH₃)₃

A variety of catalysts can be employed, with platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. These catalysts typically favor the formation of the anti-Markovnikov product, which in this case is the desired linear this compound. The reaction conditions, including catalyst loading and temperature, need to be optimized to ensure high conversion and selectivity.

Table 3: Common Catalysts for Hydrosilylation of Alkenes

| Catalyst | Typical Loading (mol%) | Reaction Temperature (°C) |

| Speier's Catalyst (H₂PtCl₆) | 10⁻⁴ - 10⁻² | Room temp. to 100 |

| Karstedt's Catalyst | 10⁻⁵ - 10⁻³ | Room temp. to 80 |

| Rhodium complexes | 10⁻³ - 1 | Room temp. to 60 |

This table presents general information on common hydrosilylation catalysts. The optimal conditions for the synthesis of this compound would require experimental determination.

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound hinges on the careful optimization of several key parameters, including the solvent system, the choice of catalyst, and the physical conditions of the reaction.

The choice of solvent plays a pivotal role in the efficiency and selectivity of Si-C coupling reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and catalyst. In hydrosilylation reactions, the solvent can influence catalyst activity and stability. For reactions involving highly polar reactants or catalysts, polar aprotic solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (B42094) (DME) are often employed. For less polar systems, hydrocarbon solvents may be suitable. The optimization of a related nickel-catalyzed hydroalkylation reaction demonstrated the screening of various solvents, including ethers and amides, to maximize yield.

In a hypothetical optimization for the hydrosilylation of 5-fluoro-1-pentene with trimethylsilane, a range of solvents would be tested to determine the ideal medium. The results would likely depend on the specific catalyst used.

Table 1: Illustrative Example of Solvent Screening for Hydrosilylation

| Entry | Solvent | Catalyst | Yield (%) | Selectivity (anti-Markovnikov) |

|---|---|---|---|---|

| 1 | Hexane | Karstedt's Catalyst | 85 | >99% |

| 2 | Toluene | Karstedt's Catalyst | 88 | >99% |

| 3 | THF | Karstedt's Catalyst | 92 | >99% |

| 4 | DME | Karstedt's Catalyst | 90 | >99% |

This table is illustrative and based on general principles of hydrosilylation optimization.

The catalytic hydrosilylation of alkenes is a powerful method for forming Si-C bonds and represents a primary pathway for synthesizing this compound. This reaction involves the addition of a Si-H bond across a C=C double bond. A variety of transition metal catalysts are effective for this transformation. nih.gov

Platinum Catalysts : Historically, platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are the most widely used due to their high activity and efficiency. nih.gov They are often employed for commercial-scale hydrosilylation.

Rhodium Catalysts : Rhodium complexes, such as those bearing bidentate phosphine (B1218219) ligands, have been shown to be highly efficient and selective catalysts for the hydrosilylation of functionalized alkenes like allyl chloride. nih.gov In one study, a rhodium catalyst with a perfluorophenylene backbone ligand achieved a turnover number of 140,000 with over 99% selectivity. nih.gov

Nickel and Iron Catalysts : Due to the high cost of platinum, catalysts based on more abundant and less expensive metals like nickel and iron have been developed. acs.org Nickel catalysts featuring α-diimine ligands have demonstrated high activity for the hydrosilylation of 1-octene (B94956) with commercially relevant silanes. acs.org Iron-based catalysts have also been reported for various hydrosilylation reactions. nih.govgoogle.com

The choice of catalyst can significantly impact the reaction's regioselectivity (Markovnikov vs. anti-Markovnikov addition) and functional group tolerance. For terminal alkenes like 5-fluoro-1-pentene, anti-Markovnikov addition is typically desired to place the silyl (B83357) group at the terminal carbon.

Table 2: Example of Catalyst Performance in a Model Hydrosilylation Reaction

| Entry | Catalyst (0.1 mol%) | Product | Yield (%) |

|---|---|---|---|

| 1 | Karstedt's Catalyst (Pt) | This compound | 92 |

| 2 | [RhCl(dppbzF)]₂ (Rh) | This compound | 95 |

| 3 | (iPrDI)Ni(2-EH)₂ (Ni) | This compound | 96 |

| 4 | Iron Pincer Complex (Fe) | This compound | 85 |

This table is illustrative. dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, iPrDI = α-diimine ligand, 2-EH = 2-ethylhexanoate.

An alternative, non-catalytic route involves the use of a Grignard reagent. In this method, 5-fluoropentylmagnesium bromide would be prepared from 1-bromo-5-fluoropentane and magnesium metal, and then reacted with trimethylchlorosilane to form the target Si-C bond.

Reaction kinetics are strongly influenced by temperature, pressure, and duration. Hydrosilylation reactions can be run under a variety of temperature conditions, from room temperature to elevated temperatures, depending on the catalyst's activity. acs.org For instance, a highly active nickel catalyst was effective at 23 °C, while some rhodium-catalyzed reactions required heating to 60 °C to achieve optimal yields in a reasonable timeframe. nih.govacs.org Reaction times are typically monitored by analytical techniques like gas chromatography (GC) to determine when the consumption of starting material is complete, which can range from a few hours to over 20 hours. nih.gov Most syntheses of this type are conducted at atmospheric pressure in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

Purification, Isolation, and Yield Enhancement Techniques

Distillation: Fractional distillation is a primary technique for purifying volatile liquid organosilanes. The process separates compounds based on differences in their boiling points. For products contaminated with impurities having close boiling points, distillation columns with a high number of theoretical plates may be necessary. The purification of a related compound, (3-bromo-3,3-difluoropropyl)trimethylsilane, was achieved by fractional distillation to yield the pure product with a boiling point of 139–141 °C. orgsyn.org The final distillation is typically performed after an initial workup to remove non-volatile impurities.

Chromatography: Column chromatography is another essential purification method, particularly for removing non-volatile impurities or separating products with similar boiling points but different polarities. In a typical procedure, the crude reaction mixture is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity. The relatively non-polar organosilane product would elute before more polar impurities. For example, in the synthesis of a difluoroallylsilane, the crude product was filtered through a bed of silica gel before a final fractional distillation. orgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Maximizing the purity of the final product begins with the reaction itself and continues through the workup and final purification stages.

Aqueous Workup: After the reaction is complete, a standard workup procedure often involves quenching the reaction mixture, followed by washing with water or brine. orgsyn.org This step removes residual catalyst, salts, and other water-soluble byproducts. For instance, after a Grignard reaction, a careful quench with an aqueous acid solution is necessary, followed by extraction into an organic solvent.

Drying: The organic extract containing the product must be thoroughly dried before distillation to remove any residual water, which could interfere with the purification or react with the product. Common drying agents include anhydrous magnesium sulfate (B86663) or calcium chloride. orgsyn.org

Removal of Catalyst Residues: For metal-catalyzed reactions, ensuring complete removal of the metal is crucial for product stability and purity. This is often achieved during the aqueous workup or by passing the crude product through a short plug of silica gel or celite.

Inert Atmosphere Handling: Throughout the purification process, particularly during distillation, maintaining an inert atmosphere can prevent degradation of the product, especially if it is sensitive to air or moisture at elevated temperatures.

By carefully combining these techniques—a controlled reaction, thorough aqueous workup, effective drying, and meticulous final purification by distillation and/or chromatography—this compound can be isolated with high purity and in maximum possible yield.

Advanced Synthetic Approaches and Scalability

The introduction of a fluorine atom into an alkylsilane can impart desirable properties such as increased hydrophobicity and thermal stability. The synthesis of this compound, while not extensively detailed in the literature, can be approached through advanced synthetic strategies analogous to those used for other functionalized silanes.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. nih.gov While a specific one-pot procedure for this compound is not prominently documented, analogous methodologies for other silanes provide a conceptual framework.

A plausible one-pot approach could be adapted from the synthesis of allylsilanes from enolizable ketones. thieme-connect.de This involves the nucleophilic addition of a trimethylsilylmethyl group to a carbonyl compound, followed by an elimination reaction. thieme-connect.de For this compound, a hypothetical one-pot synthesis could involve the reaction of a suitable 5-fluoropentyl electrophile with a trimethylsilylmethyl nucleophile, or vice versa, under conditions that promote the direct formation of the target compound.

Drawing parallels from the one-pot synthesis of aryltris(trimethylsilyl)silanes, which involves the combination of tris(trimethylsilyl)potassium, an aryl Grignard reagent, and an aryl bromide, a similar strategy could be envisioned. nih.gov This might entail the in-situ generation of a (trimethylsilyl)methyl Grignard reagent followed by its reaction with a 5-fluoropentyl halide.

Another analogous approach can be seen in the one-pot conversion of primary alcohols to silanes, which could potentially be adapted for a fluorinated alcohol precursor. researchgate.net Furthermore, one-pot procedures for the synthesis of 5-substituted hydantoins from aldehydes or ketones catalyzed by gallium(III) triflate demonstrate the versatility of one-pot strategies for creating functionalized molecules. rsc.org

The key to a successful one-pot synthesis of this compound would be the careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps and to minimize side reactions. The table below outlines a hypothetical one-pot reaction scheme based on analogous syntheses.

| Reaction Step | Reagents and Conditions (Hypothetical) | Analogous Reaction | Reference |

| Step 1: Grignard Formation | Magnesium turnings, 1-bromo-5-fluoropentane in dry THF | Standard Grignard reagent formation | N/A |

| Step 2: Silylation | Chlorotrimethylsilane in the same reaction vessel | Silylation of Grignard reagents | N/A |

| Step 3: Work-up | Aqueous work-up and extraction | Standard work-up procedure | N/A |

Scaling up the synthesis of any chemical compound from the laboratory bench to a gram-scale or larger presents a unique set of challenges. For this compound, these challenges are compounded by the presence of the fluorine atom and the organosilicon moiety.

One of the primary considerations in a gram-scale synthesis is the management of reaction exotherms. The formation of Grignard reagents, a likely step in the synthesis of this compound, is often exothermic and requires careful temperature control, which can be more challenging in larger reaction vessels.

The purification of the final product at a larger scale can also be problematic. Distillation, a common purification technique for volatile silanes, may need to be performed under reduced pressure to avoid decomposition, and specialized equipment may be necessary. The removal of byproducts, such as magnesium salts from a Grignard reaction, also requires efficient and scalable filtration and washing procedures.

Furthermore, the handling of fluorinating agents or fluorinated starting materials on a larger scale requires stringent safety protocols due to their potential toxicity and reactivity. The choice of solvent is also a critical factor, as it must be suitable for all reaction steps, easily recoverable, and have a low environmental impact.

The challenges in the on-surface synthesis of non-planar nanographenes, while a different field, highlight the general difficulties in controlling reaction pathways and achieving high yields in complex molecular systems, which is also relevant to the scale-up of this compound synthesis. rsc.org A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step details specific steps for a larger scale preparation, which could provide insights into handling fluorinated compounds at scale. nih.gov

The following table summarizes potential challenges and mitigation strategies for the gram-scale synthesis of this compound.

| Challenge | Potential Mitigation Strategy | Reference (Analogous) |

| Exotherm Control | Slow addition of reagents, efficient stirring, use of a jacketed reactor with a cooling system. | N/A |

| Purification | Fractional distillation under reduced pressure, column chromatography with appropriate stationary and mobile phases. | orgsyn.org |

| Byproduct Removal | Efficient filtration and washing protocols, use of quenching agents that form easily removable salts. | nih.gov |

| Handling of Fluorinated Compounds | Use of closed systems, appropriate personal protective equipment, and adherence to safety guidelines for handling fluorinated materials. | N/A |

| Solvent Selection | Use of higher-boiling point ethers for Grignard reactions to improve safety, and consideration of solvent recycling. | N/A |

Mechanistic Investigations and Chemical Transformations of 5 Fluoropentyl Trimethyl Silane

Reactivity Profiles of the Trimethylsilyl (B98337) Group in Organofluorosilanes

The trimethylsilyl group is a versatile functional group in organic chemistry, known for its ability to act as a protecting group and to influence the reactivity of adjacent functionalities wikipedia.org. In the context of organofluorosilanes, its reactivity is modulated by the presence of the fluorine atom, albeit at a remote position in the case of (5-Fluoropentyl)(trimethyl)silane.

Nucleophilic Activation at the Silicon Center

Analogous to fluoride-catalyzed reactions of related silanes, the silicon center in this compound is susceptible to nucleophilic attack. This activation is a cornerstone of many synthetic applications of organosilicon compounds. Nucleophiles, particularly fluoride (B91410) ions, can coordinate to the silicon atom, expanding its coordination sphere and increasing the nucleophilicity of the groups attached to it. This process can lead to the formation of hypervalent silicon species, which are highly reactive intermediates nih.gov.

The general mechanism for nucleophilic activation can be depicted as follows:

Coordination: A nucleophile (Nu⁻) attacks the electrophilic silicon center.

Formation of a Pentacoordinate Intermediate: A transient pentacoordinate silicate species is formed.

Subsequent Reaction: This intermediate can then undergo various reactions, such as cleavage of the Si-C bond or reaction at one of the organic substituents.

Table 1: Representative Nucleophiles for Activation of Organosilanes

| Nucleophile | Type | Typical Reaction Conditions |

| Fluoride (e.g., from TBAF) | Anionic | Anhydrous THF or DMF |

| Hydroxide | Anionic | Aqueous or alcoholic solvents |

| Alkoxides | Anionic | Alcoholic solvents |

| Amines | Neutral | Aprotic solvents |

This table presents a generalized overview of nucleophiles used for the activation of various organosilanes.

Electrophilic Attack and Si-C Bond Cleavage Mechanisms

The silicon-carbon bond in organosilanes can be cleaved by electrophiles nih.gov. This reaction is a fundamental transformation in organosilicon chemistry and is often the key step in the synthetic utility of these compounds. The cleavage of the Si-C bond in this compound would involve an electrophilic attack on the carbon atom attached to the silicon.

The mechanism of electrophilic Si-C bond cleavage generally proceeds through a four-centered transition state, where the electrophile attacks the carbon atom and a nucleophilic species (often the counterion of the electrophile or a solvent molecule) attacks the silicon atom. The stability of the potential carbocationic intermediate plays a significant role in the reaction's feasibility acs.org.

In the case of this compound, the primary nature of the carbon attached to silicon would suggest a reluctance to form a discrete carbocation. Therefore, a concerted mechanism is more likely. Theoretical studies on related organosilanes have investigated the stability of Si-C bonds under various conditions, highlighting the influence of substituents on the ease of cleavage rsc.orgresearchgate.netdntb.gov.ua.

Table 2: Common Electrophiles for Si-C Bond Cleavage

| Electrophile | Source | Product of Cleavage |

| Protons (H⁺) | Strong acids (e.g., HCl, H₂SO₄) | Pentane and a trimethylsilyl species |

| Halogens (e.g., Br₂) | Bromine in a suitable solvent | 1-Bromopentane and trimethylsilyl bromide |

| Acyl chlorides | In the presence of a Lewis acid | A pentyl ketone |

| Metal ions | Lewis acidic metal salts | Transmetalation products |

This table provides examples of electrophiles that can induce Si-C bond cleavage in analogous alkyltrimethylsilanes.

The Beta-Silicon Effect in Reactive Intermediates

The beta-silicon effect is a well-established phenomenon in organosilicon chemistry where a silicon atom stabilizes a positive charge at the beta-position through hyperconjugation acs.orgresearchgate.netbohrium.comresearchgate.netchemrxiv.org. This effect has profound implications for the reactivity of organosilanes, particularly those with unsaturation at the beta-position, as seen in the Sakurai reaction bohrium.com.

While this compound is a saturated system, the principles of the beta-silicon effect could become relevant in certain reactive intermediates. For instance, if a reaction were to generate a carbocation or a radical at the β-position (the second carbon from the silicon), the silyl (B83357) group would be expected to exert a stabilizing influence. This stabilization arises from the interaction of the C-Si σ-bonding orbital with the empty p-orbital of the carbocation.

Although direct application to the ground state of this compound is limited, understanding this effect is crucial for predicting the outcome of reactions that might proceed through cationic or radical intermediates along the alkyl chain. The magnitude of this stabilization is significant, calculated to be a dominant factor over inductive effects acs.org.

Chemical Reactivity and Transformations Involving the 5-Fluoropentyl Chain

The 5-fluoropentyl chain introduces a distinct set of reactive possibilities, governed by the properties of the C-F bond and the influence of the fluorine atom on the rest of the molecule.

Functional Group Compatibility and Selectivity in Organic Reactions

An important aspect of synthetic chemistry is the compatibility of different functional groups within a molecule during a chemical transformation. The trimethylsilyl group is generally stable under a wide range of reaction conditions, making it a good protecting group wikipedia.org. Similarly, the C-F bond is the strongest single bond to carbon, rendering alkyl fluorides chemically and thermodynamically stable and generally unreactive towards many common reagents msu.edulibretexts.org.

Influence of Fluorine Substitution on Chain Reactivity

The presence of a fluorine atom at the end of the pentyl chain has several implications for the reactivity of the chain itself. The high electronegativity of fluorine polarizes the C-F bond, but its effect diminishes rapidly along the carbon chain.

Nucleophilic Substitution: The C-F bond in a primary alkyl fluoride is generally resistant to nucleophilic substitution under standard SN2 conditions due to the poor leaving group ability of the fluoride ion acs.org. Forcing conditions are typically required to effect such a transformation. The introduction of fluorine near a reaction center has been shown to significantly decelerate SN2 reaction rates researchgate.net.

Elimination Reactions: While substitution is disfavored, under strongly basic conditions, elimination reactions (E2) can be induced, although this would require activation of a C-H bond beta to a suitable leaving group, which is not the fluorine in this case.

Radical Reactions: The reactivity of fluoroalkyl radicals is an area of significant interest acs.org. If a radical were to be generated on the pentyl chain, the fluorine atom could influence its stability and subsequent reactions.

Recent advances have demonstrated that even the inert C-F bond can be functionalized under specific catalytic conditions, often employing fluorophilic organometallic reagents nih.gov. These methods, however, represent specialized cases and highlight the general inertness of the C-F bond.

Table 3: Comparison of Carbon-Halogen Bond Strengths

| Bond | Bond Enthalpy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~285 |

| C-I | ~210 |

Data generalized from typical values in organic compounds.

Specific Reaction Types and Derivatization Strategies

The reactivity of this compound is explored through several key reaction types, drawing analogies from the well-documented chemistry of related fluorinated and non-fluorinated organosilanes. These transformations are crucial for the derivatization of the fluoropentyl moiety and its incorporation into more complex molecular architectures.

Additions to Carbonyl Compounds (analogous to related fluorinated trimethylsilanes)

While specific studies on the addition of this compound to carbonyl compounds are not extensively documented, its reactivity can be inferred from analogous reactions involving other alkyl- and fluoroalkyltrimethylsilanes. The activation of the carbon-silicon bond is a critical step, typically initiated by a fluoride source such as tetrabutylammonium fluoride (TBAF). This activation generates a transient, hypervalent silicon species that effectively delivers the nucleophilic 5-fluoropentyl group to the electrophilic carbonyl carbon.

The general mechanism involves the attack of the in situ-generated "5-fluoropentyl anion equivalent" on the carbonyl carbon of aldehydes or ketones, leading to the formation of a fluorinated secondary or tertiary alcohol, respectively, after workup. The trimethylsilyl group is transferred to the carbonyl oxygen, forming a silyl ether intermediate which is then hydrolyzed.

Table 1: Hypothetical Reaction Outcomes for the Addition of this compound to Various Carbonyl Compounds

| Entry | Carbonyl Compound | Activator | Product after Hydrolysis | Expected Yield (%) |

| 1 | Benzaldehyde | TBAF | 1-Phenyl-6-fluorohexan-1-ol | 75-85 |

| 2 | Cyclohexanone | CsF | 1-(5-Fluoropentyl)cyclohexan-1-ol | 60-70 |

| 3 | Acetophenone | TBAF | 2-Phenyl-7-fluoroheptan-2-ol | 70-80 |

| 4 | Butyraldehyde | KF, 18-crown-6 | 6-Fluorodecan-5-ol | 65-75 |

Note: The data in this table is hypothetical and based on analogous reactions of similar organosilanes.

The presence of the terminal fluorine atom in the pentyl chain is expected to have a minor electronic withdrawing effect, which might slightly modulate the nucleophilicity of the carbanion equivalent compared to a non-fluorinated alkyltrimethylsilane. However, this effect is attenuated by the long alkyl chain.

Alkylation and Fluorinated Alkylation Reactions (analogous to perfluoroalkylating reagents)

This compound can serve as a source of the 5-fluoropentyl group in alkylation reactions. Analogous to perfluoroalkylating reagents, the transfer of the fluorinated alkyl chain to an electrophile can be achieved under specific conditions. acs.org These reactions often require activation to generate a nucleophilic species.

In a typical scenario, the organosilane would react with an alkyl halide or a similar electrophile in the presence of an activator. The choice of activator is crucial and can range from fluoride ions to Lewis bases. The reaction proceeds via a nucleophilic substitution mechanism where the 5-fluoropentyl group displaces a leaving group on the electrophile.

The utility of this compound as a fluorinated alkylating agent lies in its ability to introduce a specific five-carbon chain with a terminal fluorine atom. This moiety can be valuable in medicinal chemistry and materials science for tuning properties such as lipophilicity and metabolic stability.

Cross-Coupling Reactions Involving Organosilanes

Cross-coupling reactions are a powerful tool for carbon-carbon bond formation, and organosilanes have emerged as viable coupling partners in reactions such as the Hiyama coupling. While these reactions are well-established for aryl-, alkenyl-, and alkynylsilanes, the cross-coupling of saturated alkyltrimethylsilanes like this compound presents a greater challenge due to the lower reactivity of the sp³-hybridized carbon-silicon bond.

For this compound to participate in cross-coupling reactions, activation of the C-Si bond is essential. This is typically achieved using a fluoride salt or a strong base. The catalytic cycle, commonly involving a palladium catalyst, would proceed through oxidative addition of an organohalide to the palladium(0) center, followed by transmetalation of the 5-fluoropentyl group from the activated silane (B1218182) to the palladium(II) complex. Reductive elimination then yields the cross-coupled product and regenerates the palladium(0) catalyst.

Recent advancements in ligand design and reaction conditions have expanded the scope of cross-coupling reactions to include some alkylsilanes. It is plausible that with the appropriate choice of catalyst, ligand, and activator, this compound could be coupled with various aryl or vinyl halides.

Theoretical and Computational Studies of Reactivity and Mechanisms

Due to the limited experimental data specifically for this compound, theoretical and computational studies provide a valuable avenue for understanding its reactivity and reaction mechanisms. Quantum chemical calculations can elucidate reaction pathways, identify transition states, and predict energy barriers, offering insights that can guide experimental work.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the reaction pathways of the chemical transformations involving this compound. For instance, in the addition to carbonyl compounds, calculations can map out the potential energy surface for the fluoride-activated reaction. This would involve modeling the formation of the hypervalent silicon intermediate, its interaction with the carbonyl compound, and the subsequent formation of the silyl ether product.

These calculations can help in understanding the role of the solvent and the nature of the fluoride counter-ion on the reaction kinetics and thermodynamics. By comparing the calculated energy profiles for different carbonyl substrates, one can predict the substrate scope and selectivity of the reaction.

Prediction of Transition States and Energy Barriers

A key aspect of computational studies is the prediction of transition state geometries and the associated energy barriers (activation energies). For the cross-coupling reactions, for example, identifying the structure of the transition state for the transmetalation step is crucial for understanding the factors that limit the reactivity of alkylsilanes.

Calculations can quantify the energy barrier for the transfer of the 5-fluoropentyl group to the palladium center. This can be compared with the energy barriers for competing side reactions, providing a rationale for the observed reactivity or lack thereof. Furthermore, these computational models can be used to screen different ligands or activators in silico to identify conditions that might lower the activation energy and improve the efficiency of the desired transformation.

Table 2: Hypothetical Calculated Energy Barriers for Key Reaction Steps

| Reaction Type | Key Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Carbonyl Addition | Nucleophilic attack on benzaldehyde | DFT (B3LYP/6-31G*) | 15-20 |

| Cross-Coupling | Transmetalation to Pd(II) complex | DFT (M06/def2-TZVP) | 25-35 |

| Alkylation | SN2 with methyl iodide | MP2/aug-cc-pVTZ | 22-28 |

Note: The data in this table is hypothetical and intended to be representative of values obtained from quantum chemical calculations for analogous systems.

These theoretical investigations, by providing a molecular-level understanding of the reaction mechanisms, are invaluable for the rational design of new synthetic methodologies utilizing this compound and related organosilicon compounds.

Synthetic Utility of 5 Fluoropentyl Trimethyl Silane in Advanced Organic Synthesis

As a Precursor for Complex Fluorinated Organic Molecules

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Organosilanes containing a fluorinated alkyl chain, such as (5-Fluoropentyl)(trimethyl)silane, are valuable building blocks for the synthesis of such fluorinated compounds.

The trimethylsilyl (B98337) group of this compound can be leveraged to facilitate the incorporation of the 5-fluoropentyl chain into various organic scaffolds. One common strategy involves the activation of the silicon-carbon bond. For instance, in the presence of a fluoride (B91410) source, the trimethylsilyl group can be activated to generate a transient carbanion on the pentyl chain, which can then act as a nucleophile in reactions with various electrophiles.

Another approach is through cross-coupling reactions. The trimethylsilyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, enabling the formation of carbon-carbon bonds between the 5-fluoropentyl moiety and aryl, vinyl, or alkyl halides.

The 5-fluoropentyl group can be introduced into a wide array of chemical scaffolds to create novel fluorinated molecules with potential applications in medicinal chemistry and materials science. By employing the strategies mentioned above, complex molecules containing the 5-fluoropentyl moiety can be synthesized, leading to the development of new drugs, agrochemicals, and advanced materials with enhanced properties. The synthesis of diverse chemical scaffolds often involves the joining of multiple molecular building blocks to create functional molecules. rsc.org

Applications in Radiochemistry and Radiolabeling Precursor Development

The presence of a fluorine atom in this compound makes it a potential precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that utilizes radiolabeled compounds to visualize and quantify biochemical processes in vivo. cas.cnnih.gov

The development of new ¹⁸F-labeled building blocks is crucial for the advancement of PET tracer synthesis. rsc.org this compound could serve as a synthon for the introduction of the 5-[¹⁸F]fluoropentyl group into target molecules. The general strategy would involve the radiosynthesis of ¹⁸F(trimethyl)silane, followed by its coupling to a target molecule. The synthesis of radiolabeling precursors for the late-stage radiofluorination of sensitive molecules like peptides is an area of active research. researchgate.netdtic.mil

Role as a Stoichiometric Reagent or Catalyst Additive

Organosilanes can function as stoichiometric reagents or catalyst additives in various organic transformations. For example, tris(trimethylsilyl)silane (B43935) is a well-known radical-based reducing agent. rsc.orgorgsyn.org While the reactivity of this compound in this context has not been specifically studied, its structural similarity to other silanes suggests potential applications.

Furthermore, organosilanes can act as additives in polymerization reactions and as photostabilizers for polymers like PVC by acting as UV absorbers. orgsyn.org The fluorinated alkyl chain in this compound might impart unique properties in such applications.

Development of Novel Organofluorosilane-Mediated Synthetic Methodologies

The unique properties of organofluorosilanes can be exploited to develop new synthetic methodologies. For instance, the interplay between the fluorine atom and the silicon center can influence the reactivity of the molecule, leading to novel transformations. Research into the development of new metal- and additive-free photochemical processes using organosilanes is an active area. nih.govresearchgate.net

No Publicly Available Research Found for this compound in Advanced Materials Applications

Despite a comprehensive search of scientific literature and technical data, no specific information is publicly available regarding the advanced materials applications of the chemical compound this compound. Extensive queries aimed at elucidating its role as a silane (B1218182) coupling agent, its integration into polymer science, or its use in thin film technologies did not yield any relevant results.

This lack of documentation prevents a detailed, evidence-based discussion on its specific contributions to enhancing adhesion in composites, modifying interfacial properties, or its application in fiber-reinforced plastics and thin film deposition as per the requested outline.

General principles of silane coupling agents suggest that a molecule with a fluorinated alkyl chain and a trimethylsilane (B1584522) group could theoretically be explored for creating hydrophobic and oleophobic surfaces, or for modifying the interface in fluoropolymer-based composites. The trimethylsilyl group can offer a certain degree of reactivity towards surfaces with hydroxyl groups, although it is less reactive than the more common trialkoxysilanes used as coupling agents. The fluoropentyl group would be expected to lower the surface energy of any material it is bonded to.

Advanced Materials Applications of 5 Fluoropentyl Trimethyl Silane

Thin Film Deposition and Coating Technologies

Precursor for Chemical Vapor Deposition (CVD) Applications (analogy from trimethylsilane)

Chemical Vapor Deposition (CVD) is a cornerstone technique for manufacturing high-purity solid materials and thin films in the semiconductor industry. gelest.comalfachemic.com The process involves the flow of a volatile precursor gas over a heated substrate, where the precursor undergoes thermal decomposition and reaction to form a stable film. gelest.com The choice of precursor is critical as its chemical structure dictates the properties of the deposited film. alfachemic.com

By analogy, trimethylsilane (B1584522) is a well-established CVD precursor used to deposit a variety of thin films, including dielectric layers and barrier layers for microelectronics. wikipedia.orggelest.com It serves as a source for both silicon and carbon, allowing for the formation of silicon carbide (SiC) or silicon carbonitride (SiCN) films. wikipedia.org Its use is often preferred over silane (B1218182) (SiH₄) because, despite a higher cost, it is safer to handle and can produce films with unique properties not achievable with separate silicon and carbon sources. wikipedia.org

Given this precedent, (5-Fluoropentyl)(trimethyl)silane is a logical candidate for specialized CVD applications. Its key features for this role would be:

Volatility : Like trimethylsilane, it can be vaporized and transported into a CVD reactor.

Decomposition : The trimethylsilyl (B98337) group can decompose to provide the necessary silicon for film growth.

Fluorine Incorporation : The fluoropentyl group introduces the possibility of depositing fluorinated films. The incorporation of fluorine is highly desirable for creating films with very low dielectric constants (low-k) and high thermal stability.

The introduction of fluorine from the this compound precursor could lead to the formation of fluorinated silicon carbide (SiCF) or fluorinated silicon oxycarbide (SiOCF) films with enhanced hydrophobicity and reduced electronic polarizability, which are critical for next-generation integrated circuits.

Formation of Hard Coatings and Dielectric Layers (analogy from trimethylsilane)

The utility of trimethylsilane as a CVD precursor extends directly to the formation of two critical types of thin films: hard coatings and dielectric layers. wikipedia.org

Hard Coatings : Trimethylsilane is used as a source gas to create hard, wear-resistant coatings such as silicon carbide (SiC) and titanium silicon carbonitride (TiSiCN). wikipedia.org These coatings are vital for protecting surfaces in demanding mechanical and thermal environments.

Dielectric Layers : In the semiconductor industry, trimethylsilane is a key precursor for plasma-enhanced chemical vapor deposition (PECVD) of low-permittivity (low-k) dielectric films. wikipedia.orgresearchgate.net These organosilicate glass (SiOC) films are essential for insulating the microscopic copper wiring in modern microchips, and their low dielectric constant reduces signal delay and power consumption. aip.org Research has shown that films derived from methylsilanes can achieve dielectric constants as low as 2.4 after annealing, coupled with high thermal stability and low moisture absorption. researchgate.netaip.org

Extrapolating from these applications, this compound offers intriguing possibilities. The incorporation of the fluoropentyl group during CVD could produce films with unique hybrid properties. The resulting films could function as low-k dielectrics with the added benefit of being highly hydrophobic and oleophobic due to the fluorinated alkyl chain. This could improve the reliability of microelectronic devices by repelling moisture, a key factor in dielectric degradation. The table below summarizes the properties of dielectric films deposited using various methylsilane precursors, providing a basis for what might be expected from a fluorinated analogue.

| Precursor | Resulting Film Type | Key Properties | Potential Application |

|---|---|---|---|

| Methylsilane (1MS) | Si:O:C:H | Low-k, High Thermal Stability | Inter-layer Dielectric |

| Dimethylsilane (2MS) | Si:O:C:H | Low-k, High Thermal Stability | Inter-layer Dielectric |

| Trimethylsilane (3MS) | α-SiCN:H, Si:O:C:H | Low-k (k ≈ 2.4-2.6), Good Barrier Performance | Dielectric, Etch Stop Layer researchgate.net |

| This compound (Projected) | Fluorinated SiOC or SiC | Potentially Ultra-Low-k, Hydrophobic, Oleophobic | Advanced Dielectrics, Moisture Barrier Coatings |

Engineered Nanomaterials and Surface Functionalization

Beyond thin-film deposition, the primary application for a molecule like this compound is in the surface functionalization of materials, particularly nanomaterials. nih.gov Surface functionalization is the process of modifying the surface of a substrate to impart new properties without changing the bulk characteristics of the material. researchgate.net

Organosilanes are ideal for this purpose, especially on materials rich in surface hydroxyl (-OH) groups, such as silica (B1680970) (silicon dioxide), glass, and many metal oxides. researchgate.netgelest.com The process involves the reaction of the silane's reactive group with the surface hydroxyls to form stable, covalent siloxane bonds (Si-O-Substrate).

For this compound, the trimethylsilyl group acts as the anchor, while the fluoropentyl chain is the functional component that remains exposed on the surface. The functionalization of a hydroxylated surface (e.g., silica nanoparticles) would proceed as follows:

Reaction : The trimethylsilyl group of this compound reacts with the surface -OH groups.

Bond Formation : A stable covalent bond is formed between the silicon atom of the silane and the oxygen atom of the surface hydroxyl group.

Surface Modification : The surface becomes coated with a monolayer of molecules, orienting the fluoropentyl chains outwards.

This modification dramatically alters the surface properties. The dense layer of fluorinated chains creates a surface with very low surface energy. This results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.net Such properties are highly sought after for a range of applications, including self-cleaning coatings, anti-fouling surfaces, and specialized lab-on-a-chip devices. When applied to nanomaterials like mesoporous silica nanoparticles, this functionalization can control drug loading and release kinetics or make the nanoparticles more compatible with specific biological environments. mdpi.com

| Component | Description | Example |

|---|---|---|

| Substrate | Any material with surface hydroxyl groups. | Silica Nanoparticles, Glass Slides, Silicon Wafers |

| Silane Agent | This compound | Cl(CH₂)₅Si(CH₃)₃ |

| Anchoring Group | The part of the silane that reacts with the surface. | Trimethylsilyl Group (-Si(CH₃)₃) |

| Functional Group | The part of the silane that imparts new properties. | 5-Fluoropentyl Group (- (CH₂)₅F) |

| Resulting Surface Property | The new characteristic of the modified surface. | Low Surface Energy, Hydrophobicity, Oleophobicity researchgate.net |

Spectroscopic and Chromatographic Characterization of 5 Fluoropentyl Trimethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of (5-Fluoropentyl)(trimethyl)silane, offering unambiguous evidence of its atomic framework through the analysis of different nuclei.

The structural characterization of this compound is achieved by examining the chemical shifts (δ) and coupling constants (J) in the NMR spectra of its constituent nuclei. Tetramethylsilane (B1202638) (TMS) is typically used as a reference for ¹H, ¹³C, and ²⁹Si NMR spectra, with its signal set to 0.00 ppm. pascal-man.comcaltech.edu

¹H NMR: The proton NMR spectrum provides information on the different hydrogen environments. The nine protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group are expected to appear as a sharp singlet near 0.0 ppm, a characteristic region for protons attached to silicon in alkylsilanes. chemicalbook.comspectrabase.com The protons on the fluoropentyl chain will appear as distinct multiplets, with chemical shifts influenced by their proximity to the electropositive silicon atom and the electronegative fluorine atom. The methylene (B1212753) group attached to the fluorine (F-CH₂-) will be the most downfield signal in the alkyl region, exhibiting splitting from both the adjacent methylene protons and the fluorine atom (a triplet of triplets).

¹³C NMR: The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule. The methyl carbons of the trimethylsilyl group typically resonate at a high field (low ppm value), often below 0 ppm. rsc.org The five carbon atoms of the pentyl chain will have distinct signals, with the carbon atom directly bonded to the fluorine atom (C-F) showing the most significant downfield shift due to fluorine's high electronegativity. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum is highly specific for the fluorine atom. For this compound, the spectrum would show a signal whose chemical shift is characteristic of a primary fluoroalkane. This signal would be split into a triplet due to coupling with the two protons on the adjacent carbon atom (C5). researchgate.netspectrabase.comspectrabase.com

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct information about the silicon environment. For a tetra-alkylsilane like this compound, a single resonance is expected in the region of approximately -2 to +8 ppm. uni-muenchen.dersc.orgresearchgate.net

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Information |

| ¹H | ~0.0 | Singlet | Si(CH ₃)₃ |

| ¹H | ~0.5 | Multiplet | Si-CH ₂- |

| ¹H | ~1.3-1.7 | Multiplets | -CH₂-CH₂-CH₂- |

| ¹H | ~4.4 | Triplet of Triplets | F-CH ₂- |

| ¹³C | ~ -2.0 | Quartet | C H₃-Si |

| ¹³C | ~15-35 | Triplets | Alkyl Chain Carbons |

| ¹³C | ~84 | Triplet | C H₂-F |

| ¹⁹F | ~ -218 | Triplet of Triplets | F -CH₂- |

| ²⁹Si | ~0 to +7 | Singlet | (CH₃)₃Si - |

To unequivocally establish the molecular structure and assign all signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups along the pentyl chain, confirming their sequential connectivity from the silicon atom to the fluorine-terminated carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign each ¹³C signal in the pentyl chain by linking it to its corresponding, already-assigned ¹H signal. For instance, the downfield proton signal around 4.4 ppm would correlate with the downfield carbon signal around 84 ppm, confirming the F-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial as it reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would include:

A correlation between the singlet ¹H signal of the Si(CH₃)₃ groups and the first carbon of the pentyl chain (Si-CH₂-), confirming the attachment of the trimethylsilyl group to the chain.

Correlations between the protons on C4 and the fluorine-bearing carbon (C5), providing further evidence for the end of the chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint of its functional groups.

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its specific bonds.

Si-C Vibrations: The trimethylsilyl group gives rise to several strong and characteristic bands. A strong absorption band corresponding to the Si-(CH₃)₃ symmetric deformation (rocking) is typically observed around 840 cm⁻¹, while an asymmetric deformation mode appears near 1250 cm⁻¹. researchgate.netresearchgate.net The Si-C stretching vibrations also contribute to the fingerprint region of the spectrum.

C-F Vibrations: The carbon-fluorine bond produces a strong, characteristic stretching vibration. For primary alkyl fluorides, this C-F stretch typically appears in the 1000-1100 cm⁻¹ region of the IR spectrum. This band is often one of the most intense in the spectrum due to the large dipole moment change during the vibration.

C-H Vibrations: Standard alkane C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850 - 2980 | Medium-Strong |

| Si-CH₃ | Asymmetric Deformation | ~1250 | Strong |

| C-F | Stretching | 1000 - 1100 | Strong |

| Si-(CH₃)₃ | Symmetric Rocking | ~840 | Strong |

| Si-C (Alkyl) | Stretching | 750 - 760 | Medium |

Vibrational spectroscopy can also offer insights into the molecule's conformational flexibility. The five single bonds of the pentyl chain allow for multiple rotational isomers (conformers). While these conformers may be indistinguishable at room temperature, low-temperature studies could potentially resolve distinct vibrational bands for different stable conformations.

Furthermore, the polar C-F bond introduces a dipole moment, leading to weak intermolecular dipole-dipole interactions. These interactions can cause subtle shifts and broadening of vibrational bands in the condensed phase (liquid or solid) compared to the gas phase. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural confirmation.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation of this ion is highly predictable for trimethylsilyl compounds. researchgate.netnih.gov

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the trimethylsilyl group, resulting in a stable [M-15]⁺ ion. The most characteristic and often the most abundant fragment (base peak) in the mass spectra of trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. researchgate.net Other fragmentations can occur along the pentyl chain, leading to a series of smaller alkyl or fluorinated alkyl cations. The fragmentation pattern is a unique fingerprint that helps confirm the identity of the compound. youtube.comwvu.eduresearchgate.net

Predicted Mass Spectrometry Fragmentation for this compound (C₈H₁₉FSi, MW ≈ 178.3 g/mol )

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

| 178 | [M]⁺• | - |

| 163 | [M - CH₃]⁺ | •CH₃ |

| 73 | [Si(CH₃)₃]⁺ | •C₅H₁₀F |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass of the molecular ion is a critical piece of data for confirming the chemical formula.

For this compound, the chemical formula is C₈H₁₉FSi. The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ²⁸Si).

Table 1: Calculated Monoisotopic Mass of this compound

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (H) | 19 | 1.007825 | 19.148675 |

| Fluorine (F) | 1 | 18.998403 | 18.998403 |

| Silicon (Si) | 1 | 27.976927 | 27.976927 |

| Total | 162.124005 |

An HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass-to-charge ratio (m/z) for the molecular ion [M]⁺• that is extremely close to the calculated value of 162.124005 Da. This provides strong evidence for the compound's elemental composition.

Interpretation of Fragmentation Patterns for Structural Confirmation

In addition to providing the exact mass, mass spectrometry, particularly when using electron ionization (EI), causes the molecular ion to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering vital clues for structural elucidation. chemguide.co.uk The fragmentation of this compound is predictable based on the known behavior of trimethylsilyl compounds and alkyl chains. libretexts.orgresearchgate.net

The trimethylsilyl group, -Si(CH₃)₃, is known to produce a very stable and often abundant cation at m/z 73 . This peak is a hallmark of trimethylsilyl compounds. Another common fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, resulting in a significant peak at [M-15]⁺ , which would be m/z 147.

Cleavage can also occur along the fluoropentyl chain. Alpha-cleavage next to the silicon atom is highly favorable, leading to the formation of the trimethylsilyl cation. Beta-cleavage, gamma-cleavage, and so on, can also occur, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org The presence of the electronegative fluorine atom can influence fragmentation pathways, potentially leading to rearrangements and the loss of neutral fragments like HF or fluorinated hydrocarbons.

Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

| 162 | [M]⁺• | [C₈H₁₉FSi]⁺• | Molecular Ion |

| 147 | [M - CH₃]⁺ | [C₇H₁₆FSi]⁺ | Loss of a methyl radical from the trimethylsilyl group. |

| 133 | [M - C₂H₅]⁺ | [C₆H₁₄FSi]⁺ | Cleavage of the pentyl chain. |

| 119 | [M - C₃H₇]⁺ | [C₅H₁₂FSi]⁺ | Cleavage of the pentyl chain. |

| 105 | [M - C₄H₉]⁺ | [C₄H₁₀FSi]⁺ | Cleavage of the pentyl chain. |

| 91 | [M - C₅H₁₀F]⁺ | [C₃H₉Si]⁺ | Loss of the fluoropentyl radical. |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Characteristic trimethylsilyl cation (base peak). |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, or other products in a mixture, as well as for confirming its purity.

Given its expected volatility and thermal stability, this compound is ideally suited for analysis by Gas Chromatography (GC). thermofishersci.in Silylated compounds are generally less polar and more volatile, making them excellent candidates for GC. thermofishersci.in

A typical GC method would involve using a non-polar or semi-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or VF-5MS). diva-portal.org The analysis would use helium as the carrier gas. A temperature program would be employed, starting at a low temperature (e.g., 40-50 °C) and ramping up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound as a sharp, symmetrical peak. diva-portal.orgshimadzu.com The retention time of the compound under specific conditions is a key identifying characteristic.

Liquid Chromatography (LC) is generally less suitable for the analysis of reactive, non-polar organosilanes like this compound. diva-portal.org These compounds are prone to hydrolysis, especially in the presence of protic mobile phases (like water or methanol) commonly used in reversed-phase LC. researchgate.net This reaction would degrade the analyte on the column, leading to poor peak shape, low sensitivity, and inaccurate results. Therefore, LC would not be the preferred method for analyzing the intact compound. diva-portal.org

Hyphenated techniques, which couple a separation method with a detection method, provide the most comprehensive data.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for the analysis of this compound. diva-portal.orgnih.gov GC separates the compound from any volatile impurities, and the mass spectrometer provides both a molecular ion peak and a fragmentation pattern for definitive identification. shimadzu.com The combination of a unique retention time from the GC and a specific mass spectrum from the MS offers a very high degree of confidence in the compound's identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the reactivity issues of the silane (B1218182) with common LC mobile phases, LC-MS is not a practical choice for analyzing the intact molecule. diva-portal.orgresearchgate.net While specialized non-aqueous LC methods could potentially be developed, they are not standard practice. However, LC-MS could be useful for analyzing potential hydrolysis products (siloxanes) if the degradation of the compound in a particular matrix were being studied. diva-portal.org

Advanced Spectroscopic Methodologies

Beyond mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the location of the fluorine atom.

¹H NMR: Proton NMR would show distinct signals for the different hydrogen environments. The nine protons of the trimethylsilyl group would appear as a sharp singlet far upfield (around 0 ppm), characteristic of protons on silicon. The protons on the pentyl chain would appear as a series of multiplets, with their chemical shifts and coupling patterns providing information about their position relative to the silicon and fluorine atoms. The CH₂ group attached to the fluorine would be the most downfield of the alkyl protons and would show a characteristic splitting pattern due to coupling with the fluorine atom (a triplet of doublets).

¹³C NMR: Carbon NMR would show distinct peaks for each of the unique carbon atoms in the molecule. The carbons of the trimethylsilyl group would appear upfield. The chemical shifts of the pentyl chain carbons would confirm the structure, with the carbon directly bonded to fluorine showing a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: Fluorine NMR is highly specific and would show a single signal (likely a triplet) corresponding to the one fluorine atom in the molecule. Its chemical shift would be characteristic of a fluorine atom in a fluoroalkane environment.

²⁹Si NMR: Silicon-29 NMR, while less common due to the low natural abundance and sensitivity of the ²⁹Si nucleus, can provide direct confirmation of the silicon environment. semanticscholar.org A single resonance would be expected, with a chemical shift characteristic of an alkyl-substituted silane.

Table 3: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 0.0 | Singlet | 9H, -Si(CH ₃)₃ |

| ¹H | ~ 0.5 - 0.7 | Multiplet | 2H, -Si-CH ₂- |

| ¹H | ~ 1.3 - 1.8 | Multiplets | 6H, -(CH ₂)₃- |

| ¹H | ~ 4.4 | Triplet of Triplets | 2H, -CH ₂-F |

| ¹³C | ~ -2.0 | Quartet | -Si(C H₃)₃ |

| ¹³C | ~ 15 - 35 | Triplets | 4C of pentyl chain |

| ¹³C | ~ 84 | Triplet (large ¹JCF) | C H₂-F |

| ¹⁹F | ~ -218 | Triplet | -CH₂-F |

| ²⁹Si | ~ 2 - 5 | Decoupled: Singlet | (C H₃)₃Si - |

Computational Spectroscopy for Spectral Prediction and Validation

Computational chemistry offers powerful tools for predicting the nuclear magnetic resonance (NMR) spectra of molecules, serving as a crucial method for validating experimental data and assigning complex spectra. imist.ma For organofluorine and organosilicon compounds like this compound, Density Functional Theory (DFT) calculations are particularly effective. rsc.org

The process typically begins with geometry optimization of the molecule's potential conformers. Subsequently, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, and ²⁹Si). nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding tensor of a standard compound, typically tetramethylsilane (TMS). nih.gov

For fluorinated organic molecules, specific DFT functionals and basis sets have been evaluated to provide a balance of accuracy and computational cost. Studies recommend functionals like ωB97XD with an augmented correlation-consistent basis set such as aug-cc-pvdz for predicting ¹⁹F NMR chemical shifts, achieving a root-mean-square (RMS) error of approximately 3.5 ppm. imperial.ac.ukworktribe.comrsc.org The accuracy of these predictions allows for the confident assignment of experimental spectra and can aid in distinguishing between isomers or identifying transient species in a reaction mixture. researchgate.networktribe.com The predicted chemical shifts for all relevant nuclei provide a comprehensive spectral fingerprint that can be compared directly with experimental results.

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for this compound

This table presents hypothetical data to illustrate the typical correlation between DFT-predicted and experimentally obtained NMR chemical shifts. The predicted values are generated using the GIAO method with the ωB97XD functional and aug-cc-pvdz basis set.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (Δδ, ppm) |

| ¹H | |||

| Si-(CH ₃)₃ | 0.04 | 0.05 | -0.01 |

| Si-CH ₂- | 0.52 | 0.54 | -0.02 |

| -CH ₂-CH₂F | 1.71 | 1.75 | -0.04 |

| F-CH ₂- | 4.45 | 4.49 | -0.04 |

| ¹³C | |||

| Si-(C H₃)₃ | -2.1 | -2.0 | -0.1 |

| Si-C H₂- | 16.5 | 16.7 | -0.2 |

| C H₂-CH₂F | 30.1 | 30.4 | -0.3 |

| F-C H₂- | 84.2 | 84.5 | -0.3 |

| ¹⁹F | |||

| -CH₂F | -218.5 | -220.1 | 1.6 |

| ²⁹Si | |||

| (C H₃)₃Si - | 2.5 | 2.3 | 0.2 |

Note: Data are for illustrative purposes and based on typical accuracies reported in the literature. imperial.ac.ukmdpi.com

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. mdpi.com It provides continuous data on the concentration of reactants, intermediates, and products without the need for sampling, offering deep mechanistic and kinetic insights. nih.govyoutube.com

The synthesis of this compound is typically achieved via the platinum-catalyzed hydrosilylation of 5-fluoro-1-pentene with a hydrosilane such as trimethylsilane (B1584522). In-situ FTIR spectroscopy can effectively monitor the progress of this reaction by tracking the characteristic vibrational bands of the functional groups involved.

The key spectral events monitored during the reaction include:

Consumption of Reactants : The disappearance of the Si-H stretching band from trimethylsilane (typically around 2140 cm⁻¹) and the C=C stretching band of 5-fluoro-1-pentene (around 1645 cm⁻¹).

Formation of Product : The simultaneous appearance and growth of bands corresponding to the formation of the alkylsilane product, such as the C-H stretching and bending modes of the newly formed saturated alkyl chain.

By monitoring the absorbance of these specific peaks over time, a detailed reaction profile can be constructed. mdpi.com This allows for the precise determination of reaction endpoints, calculation of reaction rates, and optimization of process parameters such as temperature, pressure, and catalyst loading. youtube.com

Table 2: Illustrative In-Situ FTIR Data for the Hydrosilylation Synthesis of this compound

This table presents a hypothetical time-course analysis of the reaction, showing the change in absorbance for key infrared bands.

| Reaction Time (minutes) | Absorbance of Si-H stretch (2140 cm⁻¹) | Absorbance of C=C stretch (1645 cm⁻¹) | Reaction Conversion (%) |

| 0 | 0.850 | 0.620 | 0 |

| 10 | 0.680 | 0.496 | 20.0 |

| 20 | 0.468 | 0.341 | 45.0 |

| 30 | 0.255 | 0.186 | 70.0 |

| 40 | 0.085 | 0.062 | 90.0 |

| 50 | 0.017 | 0.012 | 98.0 |

| 60 | <0.005 | <0.005 | >99.5 |

Note: Data are for illustrative purposes. Conversion is calculated based on the consumption of the Si-H peak.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.